2-(4-Chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide
2-(4-Chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
5159-88-6
VCID:
VC0185449
InChI:
InChI=1S/C15H13Cl2NO2/c1-10-8-12(17)4-7-14(10)20-9-15(19)18-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19)
SMILES:
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula:
C15H13Cl2NO2
Molecular Weight:
310.2 g/mol
2-(4-Chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide
CAS No.: 5159-88-6
Main Products
VCID: VC0185449
Molecular Formula: C15H13Cl2NO2
Molecular Weight: 310.2 g/mol
CAS No. | 5159-88-6 |
---|---|
Product Name | 2-(4-Chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide |
Molecular Formula | C15H13Cl2NO2 |
Molecular Weight | 310.2 g/mol |
IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide |
Standard InChI | InChI=1S/C15H13Cl2NO2/c1-10-8-12(17)4-7-14(10)20-9-15(19)18-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19) |
Standard InChIKey | JZVKTECSYXJMAE-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Cl |
PubChem Compound | 803431 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume